4'-Methylsulfanyl-biphenyl-4-ylamine
Description
4'-Methylsulfanyl-biphenyl-4-ylamine (CAS: 728918-94-3) is a biphenyl derivative with a molecular formula of C₁₃H₁₃NS and a molecular weight of 215.31 g/mol . The compound features a methylsulfanyl (-SMe) group at the 4' position of the biphenyl backbone and a primary amine (-NH₂) at the 4 position.
Properties
Molecular Formula |
C13H13NS |
|---|---|
Molecular Weight |
215.32 g/mol |
IUPAC Name |
4-(4-methylsulfanylphenyl)aniline |
InChI |
InChI=1S/C13H13NS/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,14H2,1H3 |
InChI Key |
YOANTYMNHGMGCE-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and molecular properties of 4'-Methylsulfanyl-biphenyl-4-ylamine and its analogues:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 728918-94-3 | C₁₃H₁₃NS | 215.31 | 4'-SMe, 4-NH₂ |
| 4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine | 946743-04-0 | C₁₉H₁₇NO | 275.30 | 4-phenoxy, 2-methyl, 4-NH₂ |
| 4-Aminobiphenyl | 92-67-1 | C₁₂H₁₁N | 169.23 | 4-NH₂ (no additional substituents) |
| 4'-Chloro-biphenyl-4-amine | N/A | C₁₂H₁₀ClN | ~203.67* | 4'-Cl, 4-NH₂ |
| 4'-Benzyloxy-biphenyl-4-ylamine | 400748-40-5 | C₁₉H₁₇NO | ~287.35* | 4'-benzyloxy, 4-NH₂ |
| N-(4-Dimethylaminobenzylidene)-4-aminobiphenyl | N/A | C₂₁H₂₀N₂ | 300.16 | 4-NH₂, Schiff base (imine linkage) |
*Calculated based on molecular formula.
Electronic and Steric Effects
- This compound: The methylsulfanyl group is electron-donating via sulfur’s lone pairs, increasing electron density on the biphenyl system.
- 4'-Chloro-biphenyl-4-amine: The chlorine atom is electron-withdrawing, reducing electron density on the aromatic ring.
- 4'-Benzyloxy-biphenyl-4-ylamine : The benzyloxy group introduces steric bulk and an oxygen atom capable of hydrogen-bond acceptance, which could influence crystal packing or molecular recognition .
Physicochemical Properties
- Lipophilicity: The methylsulfanyl group in this compound increases lipophilicity (logP ~3.5 estimated) compared to 4-Aminobiphenyl (logP ~2.1) . The benzyloxy derivative (logP ~4.0 estimated) is more lipophilic due to the aromatic benzyl group .
- Hydrogen Bonding: All compounds feature a primary amine (-NH₂) as a hydrogen-bond donor. However, substituents like benzyloxy (H-bond acceptor) or chloro (weak H-bond acceptor) modulate intermolecular interactions .
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